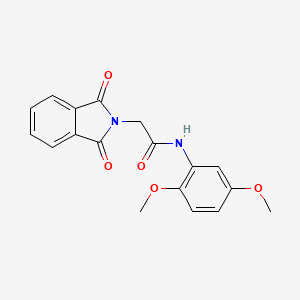

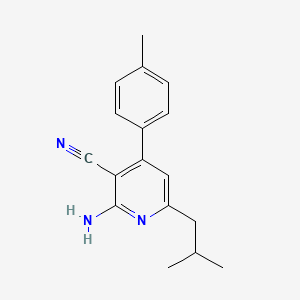

N-(3,4-二甲苯基)-2-(三氟甲基)-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazoline derivatives, including N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, often involves the use of N,N-dimethylformamide (DMF) and triphosgene under catalyzed conditions. For instance, DMF has been utilized as a carbon synthon for the synthesis of N-heterocycles such as pyrrolo[1,2-a]quinoxalines and quinazolin-4-ones, highlighting the role of DMF in contributing methyl, acyl, and amino groups to the reaction (Li et al., 2021). Another approach involves the reaction of hydrazones of 2-aminoacetophenone with triphosgene, leading to the formation of quinazolines and spiro quinazoline dimers (Alkhathlan et al., 2002).

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of quinazoline derivatives have been extensively studied using techniques such as DFT and TD-DFT/PCM calculations. These studies provide insights into the optimized molecular structure, spectroscopic properties (including FT-IR, NMR, and UV–Vis absorption), and electronic interactions within the molecule (Wazzan et al., 2016).

Chemical Reactions and Properties

Quinazoline derivatives are involved in a variety of chemical reactions, indicating a rich chemistry. For example, they can undergo direct amination using N,N-dimethylformamide as a nitrogen source, yielding 4-(dimethylamino)quinazolines under room temperature conditions (Chen et al., 2015).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystal structure, can be significantly influenced by their molecular composition and structural features. Studies have shown that modifications to the quinazoline scaffold can lead to compounds with varying degrees of solubility and thermal stability (Gandhi et al., 2020).

Chemical Properties Analysis

The chemical properties of N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine, such as reactivity and interaction with other molecules, are influenced by its functional groups. The presence of a trifluoromethyl group can impart unique reactivity patterns, making it a subject of interest in the development of new chemical entities with potential biological or material applications (Liu et al., 2022).

科学研究应用

光谱分析和结构见解: AG-1478,一种与 N-(3,4-二甲苯基)-2-(三氟甲基)-4-喹唑啉胺密切相关的化合物,已经研究了它在各种溶液中的紫外-可见吸收光谱。这项研究为该药物的结构提供了宝贵的见解,揭示了两个具有不同各向异性性质的稳定构象异构体,以及核心和价轨道中的显着构象变化 (Khattab, Chatterjee, Clayton, & Wang, 2016).

胆碱酯酶抑制: 与 N-(3,4-二甲苯基)-2-(三氟甲基)-4-喹唑啉胺结构相似的喹唑啉亚胺的同双价二聚体已被合成,并显示出对胆碱酯酶的显着抑制活性,对丁酰胆碱酯酶具有选择性 (Decker, 2006).

光物理和电子性质: 已经探索了各种胺对喹唑啉衍生物的电荷转移和光物理性质的给电子效应。这项研究对于了解这些化合物在有机半导体器件中的潜力至关重要 (Irfan, Chaudhry, & Al‐Sehemi, 2020).

同位素异构体合成: 已经对基于邻位-CH3/CD3 区分的喹唑啉酮衍生物的同位素异构体的不对称合成进行了研究。这些化合物具有高旋转稳定性和轻微的光学旋转,表明在立体化学和药物设计中具有潜在的应用 (Miwa, Senda, Saito, Sato, Nakamura, & Kitagawa, 2022).

抗菌活性: N(2)、N(4)-二取代喹唑啉-2,4-二胺对耐多药金黄色葡萄球菌表现出有希望的抗菌活性。这些化合物有望在未来发展为抗菌剂 (Van Horn, Burda, Fleeman, Shaw, & Manetsch, 2014).

抗病毒活性: 已经研究了通过微波辐射合成(喹唑啉-4-基氨基)甲基膦酸酯。一些合成的化合物显示出抗烟草花叶病毒 (TMV) 活性,表明它们在抗病毒研究中的潜力 (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012).

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3/c1-10-7-8-12(9-11(10)2)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZWNBCWBALNAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-2-(trifluoromethyl)-4-quinazolinamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)

![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)

![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)